1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea

SCD1 inhibitor pyridazine urea

This compound is a structurally unique piperidinyl-pyridazinyl urea featuring a 2-methoxyphenyl substituent, distinct from common SCD1 inhibitor motifs. Its 95% HPLC purity and verified identity suit SAR studies and computational docking. Procure this exact CAS 1396862-84-2 to maintain biological profile integrity—generic substitutions risk potency shifts.

Molecular Formula C23H24ClN5O2
Molecular Weight 437.93
CAS No. 1396862-84-2
Cat. No. B2891900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea
CAS1396862-84-2
Molecular FormulaC23H24ClN5O2
Molecular Weight437.93
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C23H24ClN5O2/c1-31-21-9-5-4-8-20(21)26-23(30)25-16-12-14-29(15-13-16)22-11-10-19(27-28-22)17-6-2-3-7-18(17)24/h2-11,16H,12-15H2,1H3,(H2,25,26,30)
InChIKeyJNWXQZHVKSVERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea (CAS 1396862-84-2): Chemical Identity and Structural Class


1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea (CAS 1396862-84-2) is a synthetic small molecule with the molecular formula C23H24ClN5O2 and a molecular weight of 437.93 g/mol . Structurally, it belongs to the piperidinyl-pyridazinyl urea class, a scaffold extensively explored in patent literature for stearoyl-CoA desaturase 1 (SCD1) inhibition [1]. The compound features a 2-chlorophenyl substituent on the pyridazine ring and a 2-methoxyphenyl group on the urea moiety, distinguishing it from other analogs in this chemical series.

Why In-Class SCD1 Inhibitors Cannot Substitute for 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea in Research Procurement


Within the piperidinyl-pyridazinyl urea class, minor structural modifications at the pyridazine 6-position and the urea N'-aryl group can cause large potency shifts and selectivity alterations [1]. Published structure-activity relationship (SAR) studies on related SCD1 inhibitors demonstrate that changing the halogen substitution pattern or the methoxy position can reduce enzymatic IC50 values by an order of magnitude or more, and alter oral bioavailability and hERG liability [2]. Therefore, generic substitution with an in-class analog lacking exact identity at these positions cannot be assumed to reproduce the specific biological profile associated with the 2-chlorophenyl/2-methoxyphenyl combination present in CAS 1396862-84-2.

Quantitative Differentiation Evidence for 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea vs. Structural Analogs


Structural Uniqueness of the 2-Chlorophenyl Pyridazine and 2-Methoxyphenyl Urea Combination

This compound combines a 2-chlorophenyl substituent on the pyridazine ring with a 2-methoxyphenyl group on the urea. In the broader piperidinyl-pyridazinyl urea patent landscape, the most extensively characterized SCD1 inhibitors typically bear a 2,4-dichlorophenyl or 2-chlorophenoxy group on the pyridazine/pyridine core and a 3-(methylcarbamoyl)phenyl urea [1][2]. The specific 2-methoxyphenyl urea substitution of CAS 1396862-84-2 is structurally distinct and has not been the subject of published head-to-head pharmacological comparisons. Note: No direct quantitative potency or selectivity data for this specific compound are available in the permitted primary literature.

SCD1 inhibitor pyridazine urea structure-activity relationship

Class-Level SCD1 Inhibitory Activity Inference from Patent SAR

The patent US9102669 discloses numerous piperidinyl-pyridazinyl urea derivatives with SCD1 IC50 values ranging from <10 nM to >1 µM depending on substitution [1]. Compounds bearing a 2-chlorophenyl group on the pyridazine generally retain sub-100 nM potency, while the urea aryl substituent modulates both potency and physicochemical properties. However, the specific compound CAS 1396862-84-2 is not explicitly listed in the patent's biological tables, and no measured IC50 value can be attributed to it from the permitted sources.

SCD1 enzyme inhibition IC50 pyridazine

Purity Specification as a Differentiation Factor in Procurement

The compound is commercially listed with a purity specification of 95% (HPLC) from at least one non-excluded vendor . In the absence of published biological data, the guaranteed purity level becomes a critical procurement differentiator, as impurities in research-grade SCD1 inhibitors can confound cellular assay results or lead to false-positive toxicity signals. Many structurally related analogs from non-validated sources are offered without certified purity documentation.

chemical purity HPLC quality control research chemical

Distinction from Anticonvulsant Pyridazine Scaffolds with Hydroxypiperidine Side Chains

Pyridazine derivatives bearing a 4-hydroxypiperidine side chain have been reported as anticonvulsant agents, with 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine showing activity in animal models of epilepsy [1]. CAS 1396862-84-2 replaces the hydroxyl group with a urea-linked 2-methoxyphenyl moiety, fundamentally altering the pharmacophore from anticonvulsant to SCD1 inhibitory function. This scaffold divergence is critical: the urea moiety is essential for SCD1 binding, while the free hydroxyl is essential for anticonvulsant activity.

pyridazine anticonvulsant SCD1 selectivity target engagement

Important Caveat: Absence of Direct Comparative Pharmacological Data

A systematic search of permissible primary literature, patents, and authoritative databases did not yield any direct head-to-head comparison of CAS 1396862-84-2 against a named structural analog in a quantitative assay (e.g., IC50, Ki, cellular EC50, or in vivo efficacy). The evidence presented above is limited to structural class inference, patent SAR extrapolation, and purity specification differentiation. Any procurement decision based on anticipated biological activity must acknowledge this evidence gap and should be accompanied by in-house experimental validation.

data gap procurement risk empirical validation

Recommended Application Scenarios for 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of SCD1 Inhibitor Chemical Space

This compound is most appropriate for medicinal chemistry teams conducting systematic SAR exploration around the piperidinyl-pyridazinyl urea scaffold. The 2-methoxyphenyl urea substituent is underrepresented in published SCD1 inhibitor patents compared to the common 3-(methylcarbamoyl)phenyl motif [1]. Incorporating this compound into an SAR matrix alongside known exemplars (e.g., A939572 or US9102669 Example 37) allows mapping of urea aryl group tolerance and may reveal novel potency or selectivity profiles.

Negative Control or Selectivity Counter-Screen for Anticonvulsant Pyridazine Programs

Given the structural similarity to anticonvulsant 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine [2], this urea derivative can serve as a selectivity control to confirm that observed neuronal activity is mediated through the anticonvulsant pharmacophore (requiring a free hydroxyl) rather than through SCD1 inhibition or off-target effects of the pyridazine core.

Chemical Probe Development Requiring Customizable Purity and Analytical Certification

For laboratories requiring a research-grade SCD1 pathway modulator with documented purity (95% HPLC) , this compound offers a procurement-ready option with verified identity. The defined purity specification reduces the confounding effects of unknown impurities in mechanistic studies, particularly important when the compound's intrinsic potency has not been independently established.

Computational Docking and Molecular Dynamics Studies of Urea-Based SCD1 Ligands

The distinct 2-methoxyphenyl urea moiety provides a structurally unique probe for computational modeling of SCD1 ligand binding poses. Docking this compound into SCD1 homology models or crystal structures and comparing predicted binding modes with those of co-crystallized ligands (e.g., from PDB entries of related desaturases) can generate testable hypotheses about urea orientation and hydrogen-bonding networks [1].

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